(3-Chloro-2,4-difluoro-5-formylphenyl)boronic acid
Description
Properties
IUPAC Name |
(3-chloro-2,4-difluoro-5-formylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BClF2O3/c9-5-6(10)3(2-12)1-4(7(5)11)8(13)14/h1-2,13-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPAWJHJAYSBCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)Cl)F)C=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BClF2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.37 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithiation-Boronation of Protected Halobenzaldehydes
Route Overview :
This method adapts strategies from patents on formylphenylboronic acid synthesis. Starting with a protected chloro-difluorobenzaldehyde, lithiation followed by boronation introduces the boronic acid group.
Steps :
-
Starting material : 3-Chloro-2,4-difluoro-5-(diethylacetal)benzaldehyde.
-
Lithiation : React with lithium metal in THF at −50°C to form the aryl lithium intermediate.
-
Boronation : Add trimethyl borate (−70°C), followed by hydrolysis to yield the boronic acid.
-
Deprotection : Acidic hydrolysis (HCl, pH 4.5) removes the acetal protecting group.
Conditions :
-
Temperature : −50°C to −70°C to minimize side reactions.
-
Solvent : Tetrahydrofuran (THF) or toluene/THF mixtures.
Advantages :
Limitations :
-
Requires stringent temperature control.
-
Protecting group adds synthetic steps.
Direct Formylation of Chloro-Difluorophenylboronic Acid
Route Overview : Formylation via Vilsmeier-Haack reaction on a pre-formed boronic acid scaffold.
Steps :
-
Starting material : 3-Chloro-2,4-difluorophenylboronic acid.
-
Formylation : React with DMF/POCl₃ (Vilsmeier reagent) at 0–5°C.
-
Quenching : Neutralize with aqueous sodium acetate.
Conditions :
Advantages :
-
Avoids protecting groups.
-
Direct introduction of formyl group.
Limitations :
-
Low regioselectivity due to competing electrophilic sites.
-
Risk of boronic acid decomposition under acidic conditions.
Suzuki-Miyaura Coupling with Pre-Formylated Intermediates
Route Overview : Uses cross-coupling to install the boronic acid group on a pre-formylated aromatic ring.
Steps :
-
Starting material : 5-Bromo-3-chloro-2,4-difluorobenzaldehyde.
-
Coupling : React with bis(pinacolato)diboron in the presence of Pd(PPh₃)₄ catalyst.
-
Work-up : Acidic hydrolysis to yield the boronic acid.
Conditions :
Advantages :
-
High functional group tolerance.
-
Compatible with sensitive aldehydes.
Limitations :
-
Requires expensive palladium catalysts.
-
Pinacol boronate intermediates add cost.
Purification and Stabilization
Boronic acids are prone to dehydration, forming boroxines. Key purification methods include:
| Method | Conditions | Purity | Yield Recovery |
|---|---|---|---|
| Alkaline dissolution | pH 8–11, 5–10°C, extraction with toluene | >99.5% | 92–95% |
| Acid precipitation | HCl/H₂SO₄, 10°C | 99% | 85–90% |
| Recrystallization | Ethanol/water (1:3) | 98% | 70–75% |
Stabilization Tips :
Analytical Characterization
Critical data for verifying structure and purity:
Industrial-Scale Considerations
Chemical Reactions Analysis
(3-Chloro-2,4-difluoro-5-formylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or alcohols.
Reduction: The formyl group can be reduced to an alcohol or further to a hydrocarbon.
Substitution: The chlorine and fluorine substituents can participate in nucleophilic substitution reactions.
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium catalysts and organoboron reagents.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include biaryl compounds, boronic esters, and substituted phenyl derivatives .
Scientific Research Applications
Enzyme Inhibition:
(3-Chloro-2,4-difluoro-5-formylphenyl)boronic acid has been identified as an effective inhibitor of serine proteases and kinases. These enzymes are critical in various biological processes, including signal transduction and metabolic regulation. By inhibiting these enzymes, the compound can be used to explore enzyme mechanisms and develop targeted inhibitors for therapeutic purposes .
Anticancer Research:
Studies indicate that boronic acid derivatives exhibit potential anticancer properties. This compound may inhibit tumor growth by inducing apoptosis in cancer cells and interfering with cell cycle progression. Its ability to modulate cellular pathways makes it a candidate for further investigation in cancer therapeutics .
Pharmaceutical Applications
Drug Development:
The unique properties of this compound make it valuable in pharmaceutical research. It serves as a building block for synthesizing novel drug candidates aimed at treating various diseases, including diabetes and metabolic disorders. Its use in developing enzyme inhibitors highlights its potential as a therapeutic agent .
Metabolic Disorders:
Research has shown that boronic acids can modulate plasma levels of free fatty acids and influence glucose metabolism. This makes this compound a candidate for treating conditions such as insulin resistance and type 2 diabetes .
Industrial Applications
Material Science:
In industrial settings, this compound is utilized to synthesize advanced materials with specific properties. Its reactivity allows for the development of polymers and electronic components that meet particular performance criteria.
Case Study 1: Anticancer Activity
A study explored the anticancer effects of boronic acid derivatives on various cancer cell lines. The results indicated that this compound significantly reduced cell viability through apoptosis induction mechanisms.
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of specific kinases by this boronic acid derivative demonstrated its potential as a lead compound for developing drugs targeting signaling pathways involved in cancer progression.
Mechanism of Action
The mechanism of action of (3-Chloro-2,4-difluoro-5-formylphenyl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group forms reversible covalent bonds with active site serine residues in enzymes, inhibiting their activity. This interaction is crucial in the development of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Table 1: Comparative Acidity and Reactivity
| Compound | Substituents | pKa (Estimated) | Key Reactivity Features |
|---|---|---|---|
| Phenylboronic acid | None | 8.86 | Baseline for acidity and diol binding |
| (4-Formylphenyl)boronic acid | Formyl (position 4) | ~7.9 | Formyl enables Schiff base formation |
| (4-Chloro-2-fluoro-5-hydroxyphenyl)boronic acid | Cl, F, OH | ~7.2 | Enhanced acidity for sensor applications |
| Target compound | Cl, 2F, Formyl | ~6.8 | High Lewis acidity, dual halogen effects |
Table 2: Antiproliferative Activity in Cancer Cells
| Compound | Cell Line | IC₅₀ (µM) | Structural Advantage |
|---|---|---|---|
| 6-Hydroxynaphthalen-2-yl boronic acid | 4T1 (breast) | 0.1969 | Hydroxyl group for H-bonding |
| Phenanthren-9-yl boronic acid | 4T1 (breast) | 0.2251 | Extended π-system for intercalation |
| Target compound | Predicted | <0.5 | Halogens and formyl for dual reactivity |
Key Advantages and Limitations
Advantages
- Enhanced acidity for improved diol-binding kinetics in sensors .
- Multifunctional reactivity (halogens for cross-coupling, formyl for condensation).
- Potential for dual therapeutic and diagnostic applications (theranostics) .
Limitations
- Synthetic complexity due to multiple halogen and formyl substituents.
- Limited solubility in aqueous media, requiring co-solvents for biological assays .
Q & A
Basic Research Questions
Q. What are the common synthetic routes and purification challenges for (3-Chloro-2,4-difluoro-5-formylphenyl)boronic acid?
- Methodological Answer : Synthesis typically involves multi-step protocols, including protecting the boronic acid group during intermediate steps due to its sensitivity. For example, boronic acids are often synthesized as prodrugs (e.g., pinacol esters) to avoid decomposition and facilitate purification . Protodeboronation or transmetalation reactions may also be employed, but these require careful control of pH and temperature to prevent side reactions . Challenges in purification arise from boronic acid's tendency to form cyclic anhydrides (boroxines) under dehydrating conditions, complicating mass spectrometry (MS) analysis unless derivatized with diols .
Q. What are the primary applications of this compound in biomedical research?
- Methodological Answer : The compound is used in drug discovery as a reversible covalent inhibitor, leveraging its boronic acid moiety to interact with nucleophilic residues (e.g., threonine in proteasome inhibition, as seen in Bortezomib) . It also serves as a building block for chemosensors targeting diols (e.g., glycoproteins or bacterial cell wall components) via boronate ester formation .
Q. How does the electronic and steric environment of this boronic acid influence its reactivity?
- Methodological Answer : The chloro and fluoro substituents on the phenyl ring enhance electrophilicity at the boron center, promoting faster diol binding. Steric hindrance from the formyl group at the 5-position may reduce binding affinity for bulky substrates, necessitating computational modeling (e.g., DFT) to optimize ligand design .
Advanced Research Questions
Q. What kinetic and thermodynamic factors govern its binding to diols in aqueous solutions?
- Methodological Answer : Stopped-flow kinetic studies show that binding rates () correlate with diol accessibility and boronic acid pKa. For example, fructose binds faster than glucose due to its cis-diol configuration, with values following: D-fructose > D-tagatose > D-mannose > D-glucose . Thermodynamic stability is pH-dependent, as boronate ester formation requires deprotonation of the boronic acid (pKa ~8–9) .
Q. How do non-specific secondary interactions affect glycoprotein binding studies using this boronic acid?
- Methodological Answer : Immobilized boronic acids can exhibit reduced selectivity due to hydrophobic or electrostatic interactions with non-glycosylated proteins. For instance, RNAse B binding to AECPBA surfaces is influenced by buffer composition; switching to high-ionic-strength buffers minimizes non-specific adsorption . SPR or ITC should be paired with competitive elution (e.g., sorbitol) to confirm specificity .
Q. What thermal degradation pathways are relevant for its potential use in flame-retardant materials?
- Methodological Answer : Thermogravimetric analysis (TGA) reveals degradation via boroxine formation (~200–300°C) and subsequent carbonization. Substituents like chlorine may release HCl, acting synergistically with boron oxides to inhibit combustion. Pyrene-1-boronic acid derivatives show exceptional stability (up to 600°C), suggesting halogen-free flame retardancy .
Q. What methodological considerations are critical for MALDI-MS analysis of this compound?
- Methodological Answer : Free boronic acids undergo dehydration/trimerization during MS, leading to ambiguous peaks. Derivatization with diols (e.g., mannitol) stabilizes the compound as cyclic boronate esters, improving detection . Matrix selection (e.g., DHB) and low laser energy are essential to avoid fragmentation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
